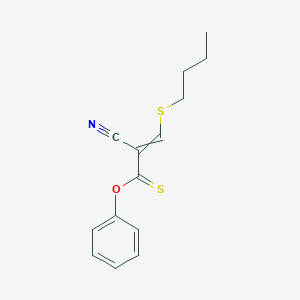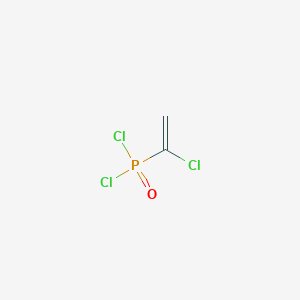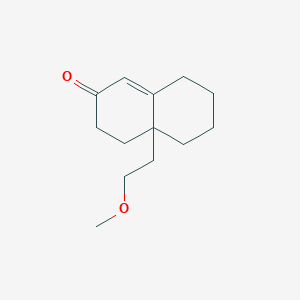
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a butylsulfanyl group, and a cyanoprop-2-enethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate typically involves multi-step organic reactions. One common method includes the reaction of phenylthiol with a butylsulfanyl-substituted acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate involves its interaction with specific molecular targets. The compound’s phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butylsulfanyl group can form hydrogen bonds or hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or act as a nucleophile in enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylthiol: Shares the phenyl group but lacks the butylsulfanyl and cyanoprop-2-enethioate moieties.
Butylthiol: Contains the butylsulfanyl group but lacks the phenyl and cyanoprop-2-enethioate moieties.
Acrylonitrile: Contains the nitrile group but lacks the phenyl and butylsulfanyl moieties.
Uniqueness
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the phenyl and butylsulfanyl groups allows for diverse interactions and reactions, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
90279-78-0 |
|---|---|
Molekularformel |
C14H15NOS2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
O-phenyl 3-butylsulfanyl-2-cyanoprop-2-enethioate |
InChI |
InChI=1S/C14H15NOS2/c1-2-3-9-18-11-12(10-15)14(17)16-13-7-5-4-6-8-13/h4-8,11H,2-3,9H2,1H3 |
InChI-Schlüssel |
VNPCMMCTOQVZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC=C(C#N)C(=S)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)




![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)



